molecular formula C15H14ClN B13867590 7-(4-Chlorophenyl)-1,2,3,4-tetrahydroisoquinoline

7-(4-Chlorophenyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B13867590
M. Wt: 243.73 g/mol
InChI Key: WLSMHJDVNVOZPU-UHFFFAOYSA-N
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Description

7-(4-Chlorophenyl)-1,2,3,4-tetrahydroisoquinoline is a chemical compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a 4-chlorophenyl group attached to the 7th position of the tetrahydroisoquinoline ring. Tetrahydroisoquinolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-Chlorophenyl)-1,2,3,4-tetrahydroisoquinoline can be achieved through several synthetic routes. One common method involves the Pictet-Spengler reaction, where a phenethylamine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst to form the tetrahydroisoquinoline ring. For instance, the reaction of 4-chlorobenzaldehyde with phenethylamine in the presence of a strong acid like hydrochloric acid can yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

7-(4-Chlorophenyl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding isoquinoline derivative.

    Reduction: Reduction reactions can convert the compound into different tetrahydroisoquinoline derivatives.

    Substitution: The 4-chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can react with the 4-chlorophenyl group under basic conditions.

Major Products

    Oxidation: Isoquinoline derivatives.

    Reduction: Various tetrahydroisoquinoline derivatives.

    Substitution: Substituted tetrahydroisoquinoline derivatives with different functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a neuroprotective agent.

    Medicine: Explored for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(4-Chlorophenyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors in the central nervous system, modulating neurotransmitter release, and influencing signal transduction pathways. These interactions can lead to neuroprotective effects and potential therapeutic benefits in neurological disorders.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Chlorophenyl)-1,3,4-thiadiazole: Known for its antiviral activity.

    4-Chlorobenzyl alcohol: Used in various chemical reactions and industrial applications.

    5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-amine: Studied for its antitubercular activity.

Uniqueness

7-(4-Chlorophenyl)-1,2,3,4-tetrahydroisoquinoline is unique due to its specific structure and the presence of the tetrahydroisoquinoline ring, which imparts distinct biological activities and potential therapeutic applications. Its ability to interact with specific molecular targets in the central nervous system sets it apart from other similar compounds.

Properties

Molecular Formula

C15H14ClN

Molecular Weight

243.73 g/mol

IUPAC Name

7-(4-chlorophenyl)-1,2,3,4-tetrahydroisoquinoline

InChI

InChI=1S/C15H14ClN/c16-15-5-3-11(4-6-15)13-2-1-12-7-8-17-10-14(12)9-13/h1-6,9,17H,7-8,10H2

InChI Key

WLSMHJDVNVOZPU-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C1C=CC(=C2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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